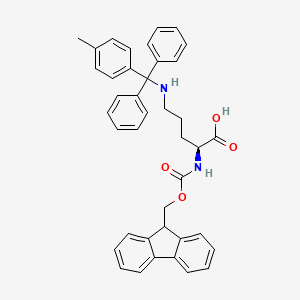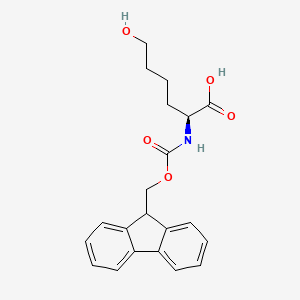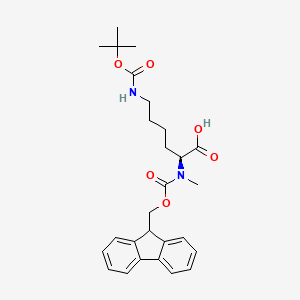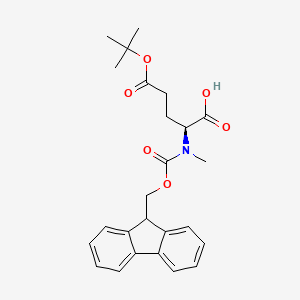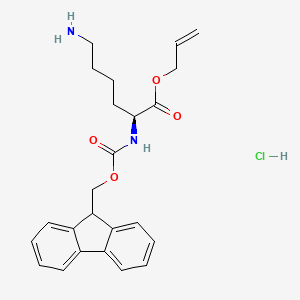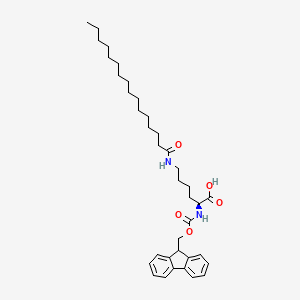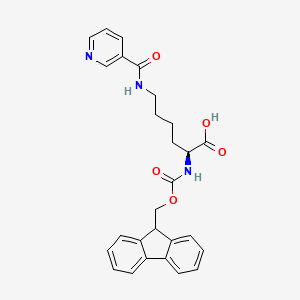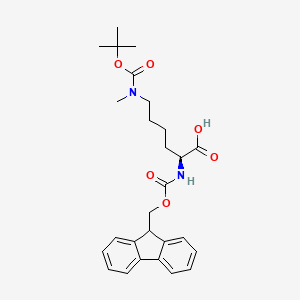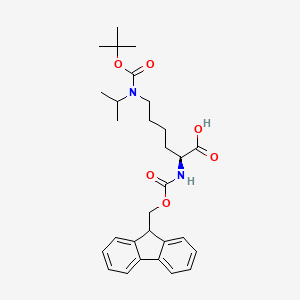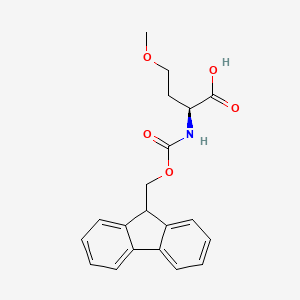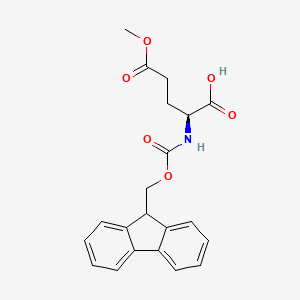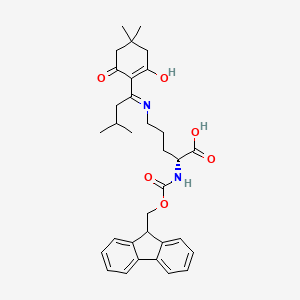
Fmoc-D-Orn(Ivdde)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Orn(Ivdde)-OH: is a derivative of ornithine, an amino acid, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Orn(Ivdde)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-ornithine is protected using the Fmoc group. This is achieved by reacting D-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group is protected using the Ivdde group. This involves reacting the Fmoc-protected D-ornithine with Ivdde chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using industrial reactors to carry out the protection reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions:
Deprotection Reactions: Fmoc-D-Orn(Ivdde)-OH undergoes deprotection reactions to remove the Fmoc and Ivdde groups. The Fmoc group is typically removed using a base like piperidine, while the Ivdde group is removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, mild acids for Ivdde removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotection: D-ornithine.
Coupling: Peptides with D-ornithine residues.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-Orn(Ivdde)-OH is widely used in the synthesis of peptides, especially in SPPS, due to its stability and ease of deprotection.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biomaterials: It is used in the development of biomaterials and bioconjugates for various industrial applications.
作用机制
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of the base (e.g., piperidine) on the carbonyl carbon, leading to the formation of a carbamate intermediate which decomposes to release the free amino group.
Coupling: The activated carboxyl group of the Fmoc-D-Orn(Ivdde)-OH reacts with the amino group of another amino acid or peptide, forming a peptide bond.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and deprotection during peptide synthesis.
相似化合物的比较
Fmoc-L-Orn(Ivdde)-OH: Similar to Fmoc-D-Orn(Ivdde)-OH but with the L-isomer of ornithine.
Fmoc-D-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis, with a tert-butyloxycarbonyl (Boc) group protecting the side chain amino group.
Uniqueness:
This compound: is unique due to the combination of Fmoc and Ivdde protecting groups, which provide stability and ease of removal under mild conditions, making it highly suitable for SPPS.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
